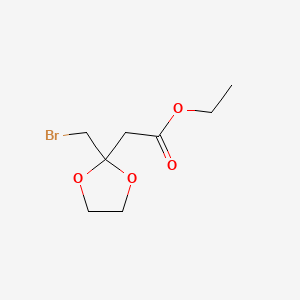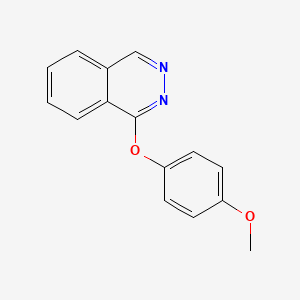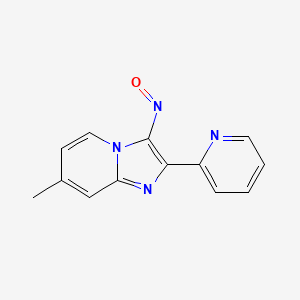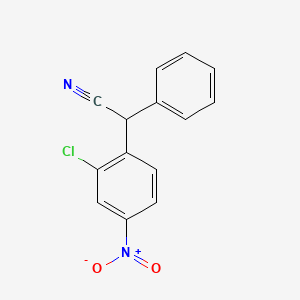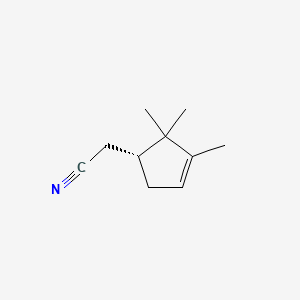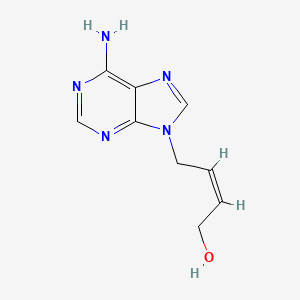
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol: is a synthetic organic compound that features a purine base attached to a butenol chain The purine base is a key component of nucleic acids, which are essential for various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol typically begins with commercially available purine derivatives and butenol intermediates.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenol chain can be reduced to form saturated derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential role in nucleic acid analogs.
- Used in studies related to DNA and RNA interactions.
Medicine:
- Explored for its potential as an antiviral or anticancer agent.
- Studied for its ability to inhibit specific enzymes or pathways.
Industry:
- Potential applications in the development of new materials or pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound may interact with nucleic acids, affecting processes like replication and transcription.
- It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis.
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring nucleoside with a similar purine base.
(E)-4-(6-aminopurin-9-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.
6-Aminopurine: The purine base without the butenol chain.
Uniqueness:
- The Z-configuration of the double bond in (Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol may confer unique biological activity and reactivity compared to its E-isomer and other similar compounds.
Propriétés
Numéro CAS |
114978-80-2 |
|---|---|
Formule moléculaire |
C9H11N5O |
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
(Z)-4-(6-aminopurin-9-yl)but-2-en-1-ol |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1- |
Clé InChI |
DYLIWHYUXAJDOJ-UPHRSURJSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C/C=C\CO)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


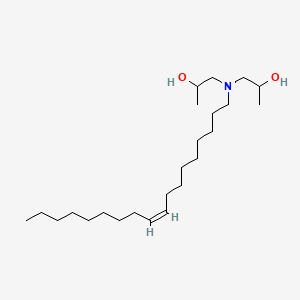
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
